molecular formula C16H15N3O B6107481 2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one CAS No. 79916-52-2

2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one

Cat. No.: B6107481
CAS No.: 79916-52-2
M. Wt: 265.31 g/mol
InChI Key: DZHPHOFITPYPMO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinazolin-4(1H)-ones involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. For example, graphene oxide nanosheets can catalyze the reaction in an aqueous medium at room temperature . Another method involves the use of isatoic anhydride with various amidoximes, employing a recyclable polymer-supported sulphonic acid catalyst .

Industrial Production Methods

Industrial production methods for quinazolin-4(1H)-ones typically involve scalable and efficient synthetic routes. These methods often utilize readily available starting materials and environmentally friendly catalysts to ensure high yields and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(1H)-one derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinones.

    Substitution: Substitution reactions can introduce different functional groups into the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be facilitated by using reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19(2)12-9-7-11(8-10-12)15-17-14-6-4-3-5-13(14)16(20)18-15/h3-10H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHPHOFITPYPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366989
Record name 2-[4-(dimethylamino)phenyl]-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79916-52-2
Record name 2-[4-(dimethylamino)phenyl]-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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